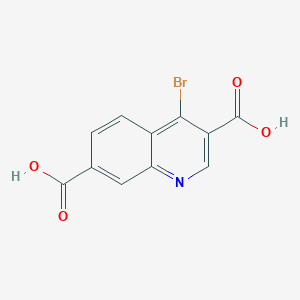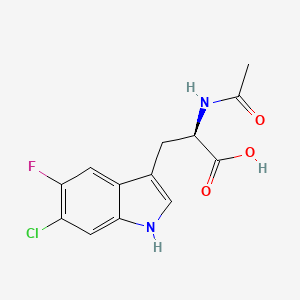
(R)-2-acetamido-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-acetamido-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic acid is a complex organic compound that features an indole ring substituted with chlorine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-acetamido-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. The process generally includes:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis or other methods involving cyclization reactions.
Halogenation: Introduction of chlorine and fluorine atoms into the indole ring is achieved through halogenation reactions using reagents such as N-chlorosuccinimide (NCS) and Selectfluor.
Acetamidation: The acetamido group is introduced via acylation reactions using acetic anhydride or acetyl chloride.
Formation of the Propanoic Acid Side Chain: This step involves the addition of a propanoic acid moiety through reactions such as alkylation or Michael addition.
Industrial Production Methods
Industrial production of ®-2-acetamido-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic acid may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the acetamido group or the indole ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The halogen atoms (chlorine and fluorine) on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-acetamido-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its indole ring structure is known to interact with various biological targets, making it a valuable tool in biochemical studies.
Medicine
In medicine, ®-2-acetamido-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic acid is investigated for its potential therapeutic properties. Compounds with similar structures have shown promise in treating various diseases, including cancer and neurological disorders.
Industry
In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for use in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-2-acetamido-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets in biological systems. The indole ring structure allows it to bind to proteins and enzymes, potentially inhibiting their activity or altering their function. The chlorine and fluorine atoms may enhance its binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
5-fluoroindole: A fluorinated indole derivative used in various chemical applications.
6-chloroindole: A chlorinated indole derivative with potential biological activity.
Uniqueness
®-2-acetamido-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic acid is unique due to the combination of its acetamido group, halogen substitutions, and propanoic acid side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H12ClFN2O3 |
|---|---|
Poids moléculaire |
298.70 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H12ClFN2O3/c1-6(18)17-12(13(19)20)2-7-5-16-11-4-9(14)10(15)3-8(7)11/h3-5,12,16H,2H2,1H3,(H,17,18)(H,19,20)/t12-/m1/s1 |
Clé InChI |
RDETZPQUOZMZOR-GFCCVEGCSA-N |
SMILES isomérique |
CC(=O)N[C@H](CC1=CNC2=CC(=C(C=C21)F)Cl)C(=O)O |
SMILES canonique |
CC(=O)NC(CC1=CNC2=CC(=C(C=C21)F)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate](/img/structure/B11833333.png)
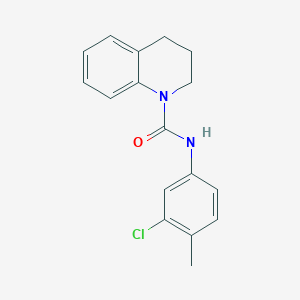
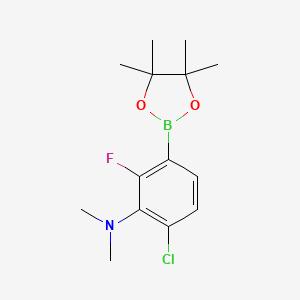



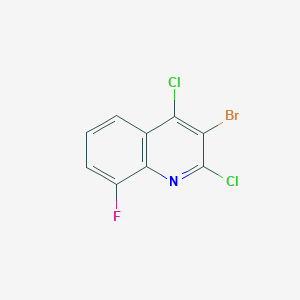
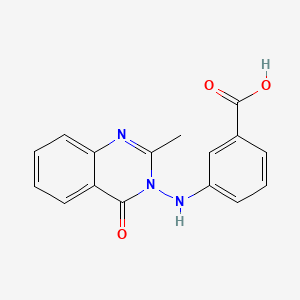
![N-benzyl({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}amino)sulfonamide](/img/structure/B11833377.png)
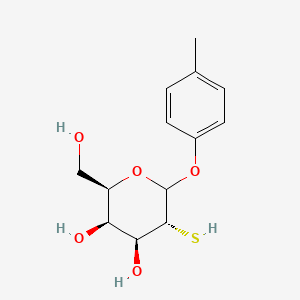
![4(3H)-Quinazolinone, 2-[(1R)-1-aminopropyl]-5-fluoro-3-phenyl-](/img/structure/B11833382.png)
![Ethyl 5-benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B11833388.png)

